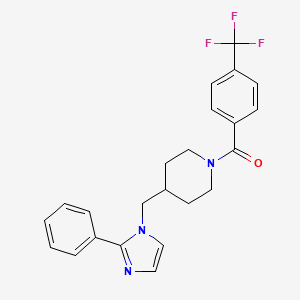
(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H22F3N3O and its molecular weight is 413.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone represents a complex organic structure with potential biological activities. Its unique combination of functional groups, including an imidazole ring and a piperidine moiety, positions it as a candidate for pharmacological research. This article delves into its synthesis, biological activities, structure-activity relationships (SARs), and potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C24H28F3N3O
- Molecular Weight: 423.5 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the imidazole ring through the reaction of an aromatic aldehyde with o-phenylenediamine.
- Subsequent alkylation and acylation to introduce the piperidine and trifluoromethyl groups.
Antitumor Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, derivatives containing imidazole rings have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating potent growth inhibition in vitro .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems:
- Receptor Modulation: Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through antagonism at histamine receptors .
- Microtubule Destabilization: Some analogs have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of trifluoromethyl group | Increases lipophilicity and receptor binding affinity |
| Alteration of the piperidine ring | Affects the compound's ability to cross the blood-brain barrier |
Case Studies
Several case studies highlight the potential of imidazole-containing compounds in therapeutic applications:
- Cytotoxicity Studies: A study demonstrated that imidazole derivatives could induce apoptosis in breast cancer cell lines through caspase activation .
- Neuropharmacology: Research indicates that similar compounds may have applications in treating neurological disorders by modulating neurotransmitter pathways .
Eigenschaften
IUPAC Name |
[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c24-23(25,26)20-8-6-19(7-9-20)22(30)28-13-10-17(11-14-28)16-29-15-12-27-21(29)18-4-2-1-3-5-18/h1-9,12,15,17H,10-11,13-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPQVODYOVYLCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













